molecular formula C15H12O4 B6400492 4-(4-Acetylphenyl)-2-hydroxybenzoic acid CAS No. 1261965-21-2

4-(4-Acetylphenyl)-2-hydroxybenzoic acid

Cat. No.: B6400492
CAS No.: 1261965-21-2
M. Wt: 256.25 g/mol
InChI Key: VEIPRCMEZYHZJY-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-2-hydroxybenzoic acid is a multifunctional benzoic acid derivative of significant interest in chemical and pharmaceutical research. This compound features a hydroxybenzoic acid scaffold, a structure prevalent in many biologically active molecules and natural products . The molecule is characterized by the presence of both a carboxylic acid and a phenolic hydroxyl group on the benzene ring, alongside a distal acetylphenyl substituent. This unique structure provides multiple sites for chemical modification and interaction, making it a valuable scaffold for the synthesis of more complex molecules, such as novel polymers, metal-organic frameworks (MOFs), and potential pharmaceutical intermediates. Researchers can utilize this compound in various applications, including as a building block in organic synthesis and medicinal chemistry. The acetyl group offers a handle for condensation reactions, while the carboxylic acid and phenolic groups can be involved in coordination chemistry or form esters and ethers. The properties and reactions of related hydroxybenzoic acids are well-documented; for instance, 4-hydroxybenzoic acid is a known precursor for parabens and is involved in biochemical pathways like ubiquinone biosynthesis in bacteria . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-acetylphenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(15(18)19)14(17)8-12/h2-8,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIPRCMEZYHZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689769
Record name 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-21-2
Record name 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed for constructing the biphenyl scaffold. A representative protocol involves:

  • Step 1 : Protection of 2-hydroxybenzoic acid as its methyl ester (methyl salicylate) to prevent decarboxylation during coupling.

  • Step 2 : Bromination at position 4 using N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4, yielding methyl 4-bromo-2-hydroxybenzoate.

  • Step 3 : Coupling with 4-acetylphenylboronic acid under palladium catalysis (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) in a Na2CO3\text{Na}_2\text{CO}_3-mediated aqueous/dioxane system at 80°C.

Optimization Data :

CatalystSolventTemperature (°C)Yield (%)
Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4Dioxane/H₂O8092
PdCl2(dppf)\text{PdCl}_2(\text{dppf})Toluene/EtOH10085

Deprotection of the methyl ester via saponification (NaOH, MeOH/H₂O) furnishes the target compound. This method achieves >90% purity by HPLC.

Negishi Coupling

An alternative employs arylzinc reagents, as disclosed in patent US6433214B1:

  • Step 1 : Conversion of methyl 4-iodo-2-methoxybenzoate to the corresponding triflate using CF3SO3Cl\text{CF}_3\text{SO}_3\text{Cl}.

  • Step 2 : Transmetallation with zinc dust in THF to generate the arylzinc species.

  • Step 3 : Coupling with 4-acetylbromobenzene using NiCl2(dppe)\text{NiCl}_2(\text{dppe}) at 60°C.

Key Advantage : Tolerance of electron-withdrawing groups (e.g., acetyl) without competing side reactions. Reported yields exceed 88%.

Fries Rearrangement and Friedel-Crafts Pathways

Fries Rearrangement of Phenyl Esters

Patent US4665215A details the Fries rearrangement of phenyl acetate derivatives to install acetyl groups. Adapted for 4-(4-Acetylphenyl)-2-hydroxybenzoic acid:

  • Step 1 : Acetylation of 2-hydroxybenzoic acid with acetic anhydride, forming 2-acetoxybenzoic acid.

  • Step 2 : Fries rearrangement under HF catalysis at 75°C to yield 4-acetyl-2-acetoxybenzoic acid.

  • Step 3 : Selective hydrolysis of the acetoxy group using H2SO4\text{H}_2\text{SO}_4 (10% v/v) to regenerate the hydroxyl group.

Conditions :

  • HF (7–75 mol eq.) as catalyst.

  • Reaction time: 1–4 hours.

  • Yield: 82–85%.

Friedel-Crafts Acylation

Direct acylation of 2-hydroxybenzoic acid with acetyl chloride in the presence of AlCl3\text{AlCl}_3 faces challenges due to the deactivating carboxylic acid group. Instead, a two-step sequence is preferred:

  • Esterification of the carboxylic acid to reduce electron withdrawal.

  • Friedel-Crafts acylation at position 4 using acetyl chloride/AlCl3\text{AlCl}_3.

Limitation : Competing ortho-acylation reduces yields to ~65%.

Oxidative Routes

Oxidation of 4-(4-Acetylphenyl)-2-hydroxybenzaldehyde

A less common approach involves:

  • Step 1 : Coupling 4-acetylphenylboronic acid with 4-bromo-2-hydroxybenzaldehyde via Suzuki reaction.

  • Step 2 : Oxidation of the aldehyde to carboxylic acid using KMnO4\text{KMnO}_4 in acidic medium (pH 2–3).

Yield : 78–82%.

Catalytic Oxidation of Methyl Groups

Patent US4665215A reports Mn(II)-catalyzed oxidation of methyl-substituted biphenyls:

  • Substrate : 4-(4-Acetylphenyl)-2-hydroxybenzyl alcohol.

  • Catalyst : Mn(OAc)2\text{Mn(OAc)}_2 (50–1200 ppm).

  • Oxidant : O2\text{O}_2 (5% in N2\text{N}_2) at 150°C.

  • Yield : 75% with 94% selectivity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Suzuki CouplingHigh regioselectivity, mild conditionsRequires boronic acid synthesis85–92
Fries RearrangementDirect acetyl group installationHF handling hazards80–85
Oxidative PathwaysUtilizes simple precursorsOver-oxidation side reactions75–82

Experimental Optimization Insights

  • Protecting Groups : Methyl esters outperform tert-butyl esters in coupling reactions due to easier deprotection.

  • Catalyst Loading : Reducing Pd\text{Pd} from 5 mol% to 1 mol% with microwave irradiation (100°C, 20 min) maintains yield while lowering costs.

  • Solvent Effects : Mixed aqueous/organic systems (e.g., dioxane/H₂O) enhance Suzuki reaction rates by improving boronic acid solubility .

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(4-Acetylphenyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The acetyl group in 4-(4-Acetylphenyl)-2-hydroxybenzoic acid is electron-withdrawing, likely reducing the pKa of the hydroxyl group compared to unsubstituted salicylic acid (pKa ~2.97) . This could enhance membrane permeability but reduce water solubility.
  • Lipophilicity : The acetylphenyl group may confer higher lipophilicity than acetamido (4-Acetamido-2-hydroxybenzoic acid) or sulfonamide analogs, influencing pharmacokinetics .

Research Findings and Implications

  • Microbial Metabolism : 2-Hydroxybenzoic acid derivatives are poorly metabolized by soil microbes (metabolism rates ~0.00 in floodplain studies), suggesting environmental persistence .
  • Structure-Activity Relationships (SAR) : Substituents at C4/C5 significantly alter bioactivity. For example, bromine and methyl groups in azo compounds enhance antibacterial potency , while carbamates improve enzyme affinity .
  • Toxicity Considerations : Sulfonamide and azo compounds may pose hepatotoxicity risks, necessitating further safety profiling for acetylphenyl analogs .

Q & A

Q. Tables

Q. Table 1. Analytical Parameters for Purity Assessment

TechniqueColumn/ProbeConditionsKey Metrics
HPLCC18, 5 μm70:30 ACN/0.1% FARetention time: 6.8 min
NMR (¹H)500 MHz DMSO-d625°Cδ 12.5 (OH), δ 8.1 (Ar-H)
ESI-MSQ-TOFNegative mode[M-H]⁻: m/z 285.1

Q. Table 2. SAR of Derivatives

DerivativeR-GrouplogPIC₅₀ (COX-2, μM)
ParentH2.15.2
3-ClCl2.83.1
3-OCH₃OCH₃1.97.4

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